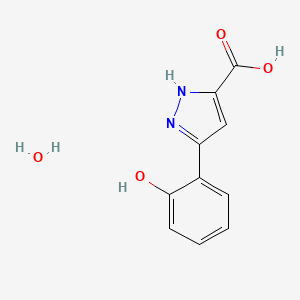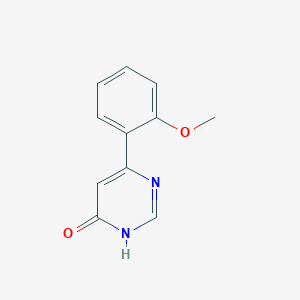
(3,5-ジメチルイソキサゾール-4-イル)(3-ヒドロキシピロリジン-1-イル)メタノン
説明
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん治療:BRD4阻害
この化合物は、特に乳がんに対するBRD4阻害剤としての可能性について研究されています。BRD4はBET(ブロモドメインとエクストラターミナル)ファミリーのメンバーであり、遺伝子発現の調節に重要な役割を果たしています。BRD4を標的とする阻害剤は、がん細胞の増殖を阻害する上で有望であることが示されています。 特に、この化合物の誘導体であるDDT26などは、BRD4に対して強力な阻害効果を示し、トリプルネガティブ乳がん(TNBC)細胞株やMCF-7細胞に対して有意な抗増殖活性を示しています .
抗増殖活性
この化合物の誘導体の抗増殖特性は、科学的研究で強調されてきました。 これらの誘導体は、DNA損傷を誘導し、細胞移動とコロニー形成を阻害し、MCF-7細胞のG1期で細胞周期を停止させる可能性があります . これは、がん細胞の増殖を阻止できる新しい抗がん剤を開発するための潜在的な用途を示唆しています。
PARP1阻害
DDT26などのこの化合物の誘導体のフタラジノン部分は、PARP1基質を模倣し、PARP1に対して中程度の阻害効果を示すことが判明しました . PARP1はDNA修復に関与する酵素であり、その阻害はがん細胞におけるDNA損傷の蓄積につながり、特定のがん治療の有効性を高める可能性があります。
遺伝子発現の調節
研究によると、この化合物の誘導体は、c-MYCやγ-H2AXなどの遺伝子の発現を調節できることが示されています . c-MYC遺伝子は、細胞周期の進行、アポトーシス、細胞の変換に役割を果たすことが知られており、γ-H2AXはDNA損傷のマーカーです。これらの遺伝子の発現を調節することは、がん治療戦略において重要となる可能性があります。
創薬
この化合物のユニークな構造と多様な分子相互作用の可能性は、創薬において貴重な素材となっています。 その汎用性により、さまざまな誘導体の設計と合成が可能になり、広範囲の生物活性と治療用途についてスクリーニングできます.
材料科学
材料科学では、この化合物の誘導体は、安定性の向上や薬剤の標的デリバリーシステムなど、特定の特性を持つ新しい材料を作成するために使用できます。 分子相互作用を微調整する能力により、革新的な材料設計の可能性が開かれます.
化学合成
この化合物は、化学合成におけるビルディングブロックとして機能し、精密な機能を持つ複雑な分子の作成を可能にします。 その誘導体は、医薬品や農薬など、さまざまな産業で応用される可能性のある新しい化合物を合成するために使用できます.
分子相互作用研究
多様な分子相互作用の可能性があるため、この化合物は、生物学的機能の理解と新しい治療薬の開発において基本的な分子認識プロセスを研究するための優れた候補です.
作用機序
Target of Action
The primary target of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is BRD4 , a protein that plays a crucial role in gene expression . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Mode of Action
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone interacts with BRD4, inhibiting its activity. The compound exhibits robust inhibitory activity against BRD4 at sub-micromolar concentrations .
Biochemical Pathways
The inhibition of BRD4 by (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Pharmacokinetics
The compound’s potent inhibitory effect on brd4 suggests it has good bioavailability .
Result of Action
The result of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone’s action is significant anti-proliferative activity against certain cancer cell lines . For instance, it has demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
生化学分析
Biochemical Properties
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bromodomain-containing protein 4 (BRD4), which is involved in gene regulation . The nature of these interactions includes binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s interaction with BRD4 suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of breast cancer cells by affecting the BRD4-mediated signaling pathways . Additionally, it can induce apoptosis in certain cell types, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. It binds to the bromodomains of BRD4, inhibiting its activity and leading to changes in gene expression . This inhibition disrupts the transcriptional regulation of genes involved in cell proliferation and survival, thereby exerting its anti-cancer effects. Additionally, it may interact with other enzymes, leading to either inhibition or activation, depending on the context of the biochemical reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome. Careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications and predicting potential metabolic side effects.
Transport and Distribution
The transport and distribution of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s ability to reach its target sites effectively is essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-9(7(2)15-11-6)10(14)12-4-3-8(13)5-12/h8,13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBPYDUNXLEHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1489708.png)



![3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1489713.png)


![7-Aminotetrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1489719.png)




![3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1489730.png)
![7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489731.png)
